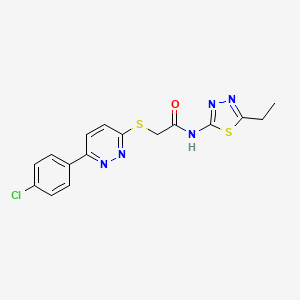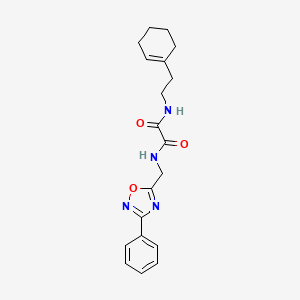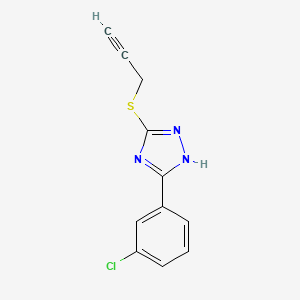
5-(3-Chlorophenyl)-3-prop-2-ynylthio-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(3-Chlorophenyl)-3-prop-2-ynylthio-1H-1,2,4-triazole” is a complex organic molecule that contains several functional groups. It has a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. The triazole ring is substituted with a 3-chlorophenyl group and a prop-2-ynylthio group .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through multi-step reactions involving esterification, hydrazination, salt formation, and cyclization . The synthesis of related compounds often involves the reaction of protected 1,2-diamines with sulfonium salts under basic conditions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data or a crystallographic study, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Properties such as melting point, boiling point, solubility, and stability could be predicted based on similar compounds .Applications De Recherche Scientifique
Corrosion Inhibition
Thiophene derivatives like “5-(3-Chlorophenyl)-3-prop-2-ynylthio-1H-1,2,4-triazole” have been identified as effective corrosion inhibitors. They are used in industrial chemistry to protect metals and alloys from corrosion, especially in acidic environments. The presence of the thiophene ring is known to enhance the adsorption of the compound onto metal surfaces, forming a protective barrier against corrosive agents .
Organic Semiconductors
The compound’s structural framework is conducive to the development of organic semiconductors. Thiophene-based molecules play a significant role in advancing organic semiconductor technology, which is pivotal for creating more efficient electronic devices. These semiconductors are used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
Pharmacological Properties
Thiophene derivatives exhibit a range of pharmacological properties. Compounds with a thiophene ring system have been studied for their potential anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects. This makes them valuable in the development of new therapeutic agents .
Anesthetic Applications
Specific thiophene derivatives are utilized as anesthetics. For example, articaine, which has a thiophene framework, is used as a dental anesthetic in Europe. It acts as a voltage-gated sodium channel blocker, which is essential for the numbing effect required during dental procedures .
Material Science
In material science, thiophene derivatives are employed due to their unique properties. They contribute to the fabrication of various materials, including polymers and composites, which are used in a wide range of applications from automotive to aerospace industries .
Synthetic Chemistry
The compound serves as a key intermediate in synthetic chemistry. It is involved in various condensation reactions, such as the Gewald reaction, which is used to synthesize aminothiophene derivatives. These reactions are fundamental in creating complex organic molecules for research and industrial purposes .
Safety And Hazards
Orientations Futures
The future research directions for this compound could include studying its synthesis, properties, and potential applications. Given the wide range of activities exhibited by triazole derivatives , this compound could be of interest in various fields, including medicinal chemistry and material science.
Propriétés
IUPAC Name |
5-(3-chlorophenyl)-3-prop-2-ynylsulfanyl-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3S/c1-2-6-16-11-13-10(14-15-11)8-4-3-5-9(12)7-8/h1,3-5,7H,6H2,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPNVMOASALMSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC1=NNC(=N1)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chlorophenyl)-3-prop-2-ynylthio-1H-1,2,4-triazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

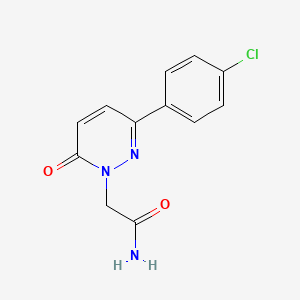

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2872325.png)
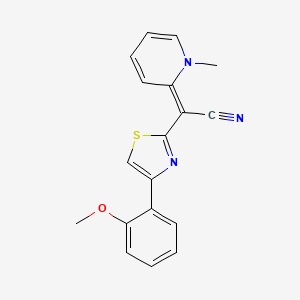
![1-(3-methoxyphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2872328.png)
![Methyl 3-[(6-chloro-3-pyridazinyl)oxy]-2-thiophenecarboxylate](/img/structure/B2872329.png)
![2-[3-(4-chlorophenyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2872331.png)

![(4R)-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclobutane]-4-amine hydrochloride](/img/structure/B2872336.png)
![3-{2-[3-(Trifluoromethyl)phenoxy]phenyl}-acrylic acid](/img/structure/B2872338.png)
